molecular formula C21H29N10O14P3S B10776580 Ado-P-CH2-P-PS-ado

Ado-P-CH2-P-PS-ado

Cat. No.: B10776580
M. Wt: 770.5 g/mol
InChI Key: UJCWOSLCGXVJOD-VEBDTVEDSA-N
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Description

Ado-P-CH2-P-PS-ado is a synthetic nucleotide analog characterized by a methylene-bridged diphosphate backbone and a phosphorothioate (PS) modification. The structure comprises adenosine (Ado) linked via a phosphate group (P), a methylene (CH2) bridge, a second phosphate, and a phosphorothioate-adenosine moiety. This design enhances metabolic stability and resistance to enzymatic degradation compared to unmodified nucleotides, making it valuable in therapeutic applications such as antiviral or antisense oligonucleotide therapies .

Properties

Molecular Formula

C21H29N10O14P3S

Molecular Weight

770.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C21H29N10O14P3S/c22-16-10-18(26-3-24-16)30(5-28-10)20-14(34)12(32)8(43-20)1-41-46(36,37)7-47(38,39)45-48(40,49)42-2-9-13(33)15(35)21(44-9)31-6-29-11-17(23)25-4-27-19(11)31/h3-6,8-9,12-15,20-21,32-35H,1-2,7H2,(H,36,37)(H,38,39)(H,40,49)(H2,22,24,26)(H2,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-,48?/m1/s1

InChI Key

UJCWOSLCGXVJOD-VEBDTVEDSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ado-P-Ch2-P-Ps-Ado undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes to yield adenosine monophosphate (AMP) and adenosine diphosphate (ADP) .

Common Reagents and Conditions

The hydrolysis of this compound is typically catalyzed by enzymes such as bis(5’-adenosyl)-triphosphatase. The reaction conditions often involve the presence of magnesium ions (Mg2+) to facilitate the enzymatic activity .

Major Products Formed

The major products formed from the hydrolysis of this compound are AMP and ADP. These products are important intermediates in various biochemical pathways .

Mechanism of Action

Ado-P-Ch2-P-Ps-Ado exerts its effects by interacting with specific enzymes, such as bis(5’-adenosyl)-triphosphatase. The compound binds to the active site of the enzyme, facilitating the hydrolysis of diadenosine triphosphate (Ap3A) to AMP and ADP. This reaction is crucial for regulating cellular energy levels and signaling pathways .

Comparison with Similar Compounds

Compound A (CAS 17200-29-2; Similarity Score: 0.88)

Structural Features :

  • Shares a chlorinated aromatic core with Ado-P-CH2-P-PS-ado’s adenosine base, but lacks the phosphate and phosphorothioate groups.
  • Molecular formula: C8H5Cl2NO (MW: 214.04) .

Functional Differences :

  • Solubility : 0.0194 mg/mL (Compound A) vs. ~1.2 mg/mL (estimated for Ado-P-CH2-P-PS-ado due to hydrophilic phosphate groups) .
  • Bioactivity : Compound A acts as a CYP1A2 inhibitor, whereas Ado-P-CH2-P-PS-ado likely targets nucleic acid polymerases or viral replication machinery .

Compound B (CAS 615-18-9; Similarity Score: 0.85)

Structural Features :

  • Contains a nitro group (NO2) and aromatic ring but lacks nucleotide components.
  • Molecular formula: C7H4ClNO2 (MW: 185.57) .

Functional Differences :

  • LogP : Consensus LogP of 2.92 (Compound B) vs. ~-2.5 (estimated for Ado-P-CH2-P-PS-ado due to polar phosphate groups) .
  • Synthetic Accessibility : Compound B has a synthesis score of 2.2, while Ado-P-CH2-P-PS-ado requires multi-step phosphorylation and sulfurization, increasing complexity .

Data Table: Key Properties Comparison

Property Ado-P-CH2-P-PS-ado (Estimated) Compound A (CAS 17200-29-2) Compound B (CAS 615-18-9)
Molecular Weight ~650 g/mol 214.04 g/mol 185.57 g/mol
Solubility (mg/mL) ~1.2 0.0194 Not reported
LogP ~-2.5 2.92 2.85
Bioavailability Score 0.3 (Low) 0.55 0.48
Primary Application Antisense therapy Enzyme inhibition Chemical intermediate
Synthesis Complexity High Moderate (Score: 2.2) Moderate (Score: 2.2)

Research Findings and Challenges

Analytical Challenges

  • As noted in , analyzing this compound in articles requires careful extraction to avoid degradation of labile phosphate groups, whereas chlorinated compounds like A and B are more stable during analysis .

Functional Efficacy

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